2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate
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Overview
Description
2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate is an organic compound characterized by the presence of a sulfonylamino group attached to a methylphenyl ring and a methylthio group attached to a butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate. This intermediate is then reacted with a methylthio-substituted butanoic acid derivative under suitable conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The sulfonylamino group can interact with active sites of enzymes, while the methylthio group may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
4-{[(4-Methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide:
Uniqueness
2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C12H16NO4S2- |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)13-11(12(14)15)7-8-18-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)/p-1 |
InChI Key |
WURIPAYKVUIDHJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)[O-] |
Origin of Product |
United States |
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